2,6-Dimethylhept-3-ene

Description

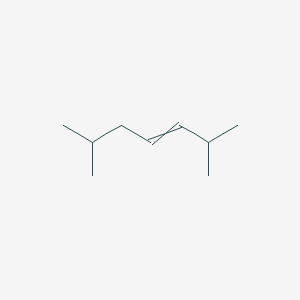

Structure

3D Structure

Properties

CAS No. |

2738-18-3 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(E)-2,6-dimethylhept-3-ene |

InChI |

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3/b6-5+ |

InChI Key |

KDISTZUHDQPXDE-AATRIKPKSA-N |

SMILES |

CC(C)CC=CC(C)C |

Isomeric SMILES |

CC(C)C/C=C/C(C)C |

Canonical SMILES |

CC(C)CC=CC(C)C |

Other CAS No. |

2738-18-3 |

Pictograms |

Flammable; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,6-Dimethylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,6-dimethylhept-3-ene (CAS No. 2738-18-3). The information is presented to support research, development, and safety assessments involving this compound.

Chemical Identity and Structure

This compound is an unsaturated hydrocarbon belonging to the alkene family. Its structure consists of a seven-carbon chain with a double bond located at the third carbon and methyl groups attached to the second and sixth carbons. The presence of the double bond allows for the existence of cis (Z) and trans (E) isomers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Dimethylheptene, 2,6-Dimethyl-3-heptene (cis- and trans- mixture)[2] |

| CAS Number | 2738-18-3[2][3][4] |

| Molecular Formula | C9H18[2][3][4] |

| Molecular Weight | 126.24 g/mol [1][4] |

| InChI | InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3[1][2] |

| SMILES | CC(C)CC=CC(C)C[1][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

Table of Physical Properties:

| Property | Value | Source |

| Boiling Point | 134 °C at 760 mmHg[3][6][7] | ChemSrc, ChemicalBook |

| Density | 0.72 - 0.736 g/cm³[2][3] | ChemSrc, ChemNet |

| Flash Point | 15 °C[3] | ChemSrc |

| Refractive Index | 1.423[2][3] | ChemSrc, ChemNet |

| Vapor Pressure | 9.73 mmHg at 25°C[2][3] | ChemSrc, ChemNet |

| Melting Point | Not Available | - |

Table of Computed Properties:

| Property | Value | Source |

| LogP | 3.24470[3] | ChemSrc |

| Exact Mass | 126.14100 Da[3] | ChemSrc |

| Monoisotopic Mass | 126.140850574 Da[1] | PubChem |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. The following spectral data are available for this compound:

-

Mass Spectrum (Electron Ionization): Available through the NIST WebBook, providing information on the fragmentation pattern of the molecule.[8]

-

Infrared (IR) Spectrum: The NIST WebBook also contains the gas-phase IR spectrum, which can be used to identify functional groups.[9]

-

¹³C NMR Spectra: Spectral data for ¹³C NMR is available from sources like SpectraBase.[10]

Reactivity and Safety

Reactivity: As an alkene, this compound undergoes typical reactions of a carbon-carbon double bond, such as addition reactions with halogens, hydrogen halides, and water (under acidic conditions). It can also be oxidized or reduced at the double bond.

Safety Information: this compound is classified as a hazardous substance. It is a highly flammable liquid and vapor.[4][7] Ingestion may be fatal if it enters the airways.[4][7] The compound is also reported to cause burns.[3]

-

Hazard Codes: C[3]

-

Risk Phrases: R34: Causes burns[3]

-

GHS Hazard Statements: H225 (Highly Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways)[1][4]

Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] It should be stored in a well-ventilated place and kept cool.[7]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the dehydration of 2,6-dimethyl-4-heptanol or the reduction and subsequent dehydration of 2,6-dimethyl-4-heptanone (B141440).[3]

General Protocol for Synthesis from 2,6-Dimethyl-4-heptanol:

-

Dehydration: 2,6-Dimethyl-4-heptanol is subjected to dehydration using a suitable catalyst, such as thorium dioxide (ThO₂), at elevated temperatures (e.g., 350-380 °C).[3]

-

Purification: The resulting product mixture, containing this compound and potentially other isomers like 2,6-dimethylhept-2-ene, is then purified.[3] Purification can be achieved through fractional distillation to isolate the desired alkene based on its boiling point.

-

Characterization: The final product is characterized using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

General Protocol for Synthesis from 2,6-Dimethyl-4-heptanone:

-

Reduction: The carbonyl group of 2,6-dimethyl-4-heptanone is first reduced to a hydroxyl group to form 2,6-dimethyl-4-heptanol. This can be achieved using a reducing agent like hydrogen with a nickel catalyst at elevated temperatures (e.g., 150 °C).[3]

-

Dehydration: The resulting alcohol is then dehydrated as described in the protocol above.

-

Purification and Characterization: The product is purified and characterized using standard laboratory techniques.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Precursor relationships for this compound.

References

- 1. 2,6-Dimethyl-3-heptene | C9H18 | CID 102326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2738-18-3 [chemnet.com]

- 3. 2,6-dimethyl-3-heptene | CAS#:2738-18-3 | Chemsrc [chemsrc.com]

- 4. (Z)-2,6-dimethyl-3-heptene | C9H18 | CID 10953509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H18) [pubchemlite.lcsb.uni.lu]

- 6. 2738-18-3 CAS MSDS (2,6-DIMETHYL-3-HEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,6-DIMETHYL-3-HEPTENE | 2738-18-3 [amp.chemicalbook.com]

- 8. 3-Heptene, 2,6-dimethyl- [webbook.nist.gov]

- 9. 3-Heptene, 2,6-dimethyl- [webbook.nist.gov]

- 10. 3-Heptene, 2,6-dimethyl- | C9H18 | CID 5364654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Unraveling of 2,6-Dimethylhept-3-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the spectroscopic data for the alkene 2,6-dimethylhept-3-ene. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a detailed resource for the structural elucidation of this compound. The presented data, methodologies, and interpretative logic are intended to support researchers in the fields of organic chemistry, analytical chemistry, and drug development.

Spectroscopic Data Summary

The structural characterization of this compound is achieved through the combined analysis of ¹H NMR, ¹³C NMR, FT-IR, and MS data. The quantitative data from these techniques are summarized in the tables below, providing a clear and concise overview of the key spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 - 5.2 | Multiplet | 2H | H-3, H-4 (Olefinic) |

| ~2.3 | Multiplet | 1H | H-2 |

| ~1.9 | Multiplet | 1H | H-6 |

| ~1.6 | Multiplet | 2H | H-5 |

| ~0.9 | Doublet | 6H | C1-CH₃, C2-CH₃ |

| ~0.85 | Doublet | 6H | C7-CH₃, C6-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature. The predicted chemical shifts for each carbon atom are listed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~130 - 125 | C-3, C-4 (Olefinic) |

| ~40 | C-5 |

| ~35 | C-2 |

| ~30 | C-6 |

| ~22 | C-1, C-2 Methyls |

| ~20 | C-7, C-6 Methyls |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The key absorption bands for this compound are detailed in Table 3.

Table 3: FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H Stretch |

| 2960 - 2870 | Strong | C-H Stretch (Alkyl) |

| ~1670 | Weak | C=C Stretch (Alkene) |

| ~1465 | Medium | C-H Bend (CH₂, CH₃) |

| ~1380 & ~1365 | Medium | C-H Bend (gem-dimethyl) |

| ~970 | Medium | =C-H Bend (trans-alkene) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The major ions and their relative abundances are summarized in Table 4.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | Low | [M - CH₃]⁺ |

| 83 | High | [M - C₃H₇]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Very High | [C₄H₇]⁺ (Base Peak) |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, 16 transients, and an acquisition time of 4 seconds.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: The FT-IR spectrum is recorded on a Fourier-Transform Infrared Spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.

Ionization and Fragmentation: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the combined spectroscopic data to elucidate the structure of this compound.

Caption: Logical workflow for spectroscopic data interpretation.

This comprehensive approach, integrating data from multiple spectroscopic techniques, allows for the unambiguous structural determination of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

An In-depth Technical Guide to the Stereoisomers and Nomenclature of 2,6-Dimethylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and nomenclature of 2,6-dimethylhept-3-ene. It details the structural features, stereochemical possibilities, and the systematic naming conventions according to IUPAC rules. This document also presents available physicochemical data and outlines a general experimental approach for the synthesis and separation of its stereoisomers.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. Its structure, characterized by a seven-carbon chain with methyl groups at positions 2 and 6 and a double bond at position 3, gives rise to stereoisomerism. A thorough understanding of the stereochemistry and nomenclature of this compound is crucial for unambiguous communication in research and development, particularly in fields where molecular geometry dictates biological activity or material properties.

Stereoisomerism in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For this compound, the key structural features determining its stereoisomerism are the double bond and the presence of potential chiral centers.

Geometric Isomerism (E/Z Isomerism)

The carbon-carbon double bond at the C3 position restricts rotation, leading to the possibility of geometric isomers. The nomenclature for these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bond carbons (C3 and C4).

-

At C3: The substituents are an isopropyl group (-CH(CH₃)₂) and a hydrogen atom. The isopropyl group has a higher priority.

-

At C4: The substituents are an isobutyl group (-CH₂CH(CH₃)₂) and a hydrogen atom. The isobutyl group has a higher priority.

This leads to two possible geometric isomers:

-

(E)-2,6-dimethylhept-3-ene: The higher-priority groups (isopropyl and isobutyl) are on the opposite sides of the double bond. The 'E' stands for the German word entgegen, meaning opposite.

-

(Z)-2,6-dimethylhept-3-ene: The higher-priority groups are on the same side of the double bond. The 'Z' stands for the German word zusammen, meaning together.

Chirality

A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbons at positions 2 and 6 are potential stereocenters. However, analysis of their substituents reveals the following:

-

Carbon 2: Is bonded to a methyl group, another methyl group, a hydrogen atom, and the rest of the molecule. Since two of the substituents are identical (two methyl groups), carbon 2 is not a chiral center.

-

Carbon 6: Is also bonded to two identical methyl groups, a hydrogen atom, and the rest of the molecule. Therefore, carbon 6 is also not a chiral center.

Since there are no chiral centers in the molecule, this compound does not exhibit enantiomerism or diastereomerism arising from stereocenters. The only form of stereoisomerism present is the E/Z isomerism of the double bond.

The relationship between the stereoisomers is depicted in the following diagram:

IUPAC Nomenclature

The systematic IUPAC name for this compound is derived by following a set of established rules. The process for naming the stereoisomers is outlined below:

Physicochemical Data

The following table summarizes the available physical and spectroscopic data for the stereoisomers of this compound.

| Property | (E)-2,6-dimethylhept-3-ene | (Z)-2,6-dimethylhept-3-ene | Mixture (cis/trans) | Reference |

| Molecular Formula | C₉H₁₈ | C₉H₁₈ | C₉H₁₈ | [1] |

| Molecular Weight | 126.24 g/mol | 126.24 g/mol | 126.24 g/mol | [1] |

| Boiling Point | - | - | 135 °C at 760 mmHg | [2] |

| Density | - | - | 0.736 g/cm³ | [2] |

| Refractive Index | - | - | 1.423 | [2] |

| ¹³C NMR (ppm) | Data available | Data available | - | [1] |

| C1 | - | 22.5 | - | [1] |

| C2 | - | 27.9 | - | [1] |

| C3 | - | 124.2 | - | [1] |

| C4 | - | 136.1 | - | [1] |

| C5 | - | 41.8 | - | [1] |

| C6 | - | 28.3 | - | [1] |

| C7 | - | 22.5 | - | [1] |

| C8 (on C2) | - | 22.5 | - | [1] |

| C9 (on C6) | - | 22.5 | - | [1] |

Experimental Protocols

Proposed Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. To synthesize this compound, a plausible route involves the reaction of isovaleraldehyde (B47997) with an appropriate phosphorus ylide. The stereochemical outcome (E vs. Z) can often be controlled by the choice of ylide (stabilized vs. unstabilized) and reaction conditions.

Objective: To synthesize a mixture of (E)- and (Z)-2,6-dimethylhept-3-ene.

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

Methodology:

-

Preparation of the Phosphonium (B103445) Salt:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable solvent (e.g., toluene).

-

Add 2-bromopropane to the solution.

-

Heat the mixture to reflux for several hours to form isopropyltriphenylphosphonium bromide.

-

Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.

-

-

Generation of the Ylide:

-

Suspend the isopropyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base (e.g., a solution of n-butyllithium in hexanes) dropwise to the suspension. The formation of the ylide is indicated by a color change (typically to deep red or orange).

-

-

Wittig Reaction:

-

To the ylide solution at 0 °C, slowly add a solution of isovaleraldehyde in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

The crude product will be a mixture of (E)- and (Z)-2,6-dimethylhept-3-ene and triphenylphosphine oxide.

-

The following diagram illustrates the proposed synthetic workflow:

Proposed Separation of E/Z Isomers

The (E)- and (Z)-isomers of this compound are diastereomers and thus have different physical properties, which allows for their separation by standard chromatographic techniques.

Objective: To separate the (E)- and (Z)-isomers of this compound.

Methodology:

-

Column Chromatography:

-

Prepare a chromatography column packed with silica (B1680970) gel.

-

Dissolve the crude product mixture in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a non-polar solvent system (e.g., pure hexane (B92381) or a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) in a low percentage). The less polar (E)-isomer is expected to elute before the more polar (Z)-isomer.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure isomers.

-

Combine the fractions containing each pure isomer and remove the solvent to obtain the isolated (E)- and (Z)-2,6-dimethylhept-3-ene.

-

-

Gas Chromatography (for analytical separation and identification):

-

A gas chromatograph equipped with a non-polar or medium-polarity capillary column can be used to separate and quantify the E/Z isomer ratio in the reaction mixture.

-

The retention times of the two isomers will differ, allowing for their identification by comparison with known standards or by spectroscopic analysis of the collected fractions.

-

Conclusion

This compound exists as a pair of geometric stereoisomers, (E)- and (Z)-, due to the restricted rotation around the C3-C4 double bond. The molecule is achiral as it does not contain any stereocenters. The IUPAC nomenclature clearly distinguishes between these two isomers. While specific physicochemical data for the individual isomers is limited, they can be synthesized via the Wittig reaction and separated using standard chromatographic techniques. This guide provides a foundational understanding of the stereochemistry and nomenclature of this compound for professionals in chemical and pharmaceutical sciences.

References

A Quantum Chemical Investigation into the Stability of 2,6-Dimethylhept-3-ene Isomers

A Technical Guide for Researchers in Computational Chemistry and Drug Development

This technical guide outlines a comprehensive computational workflow for determining the relative thermodynamic stabilities of the (E)- and (Z)-isomers of 2,6-dimethylhept-3-ene. Given the absence of extensive experimental data for this specific alkene, this document serves as a detailed protocol for employing quantum chemical calculations to predict and understand its conformational preferences and isomeric stability. The methodologies described herein are broadly applicable to the study of alkene isomers, a critical aspect in fields ranging from reaction mechanism elucidation to drug design, where stereochemistry can dictate biological activity.

Introduction to Alkene Stability

The stability of an alkene is primarily influenced by two key factors: the degree of substitution of the double bond and the steric interactions between substituent groups. Generally, more substituted alkenes are more stable due to hyperconjugation, a stabilizing interaction between the π-system of the double bond and the σ-bonds of adjacent alkyl groups. For disubstituted alkenes like this compound, the stereochemical arrangement of the substituents is crucial. The trans (E) isomer, where the larger alkyl groups are on opposite sides of the double bond, is typically more stable than the cis (Z) isomer, where they are on the same side, due to reduced steric strain.

Quantum chemical calculations provide a powerful tool to quantify these subtle energy differences, offering insights into the relative populations of isomers at equilibrium and their potential energy surfaces. By calculating thermodynamic quantities such as Gibbs free energy, we can predict the favored isomer under specific conditions.

Computational Methodology

A robust computational protocol for assessing the relative stability of alkene isomers involves a multi-step approach, starting with a broad conformational search using a computationally inexpensive method, followed by refinement of the most stable conformers at a higher level of theory.

Step-by-Step Computational Protocol

-

Initial Structure Generation : The (E)- and (Z)-isomers of this compound are first constructed using a molecular builder.

-

Conformational Search : A thorough conformational search is performed for each isomer to identify all low-energy conformers. This is crucial due to the flexibility of the alkyl chains.

-

Method : A molecular mechanics force field, such as MMFF94, is suitable for this initial search due to its computational efficiency.

-

Procedure : A systematic or stochastic search algorithm is employed to rotate all rotatable single bonds and identify unique low-energy conformations.

-

-

Geometry Optimization of Low-Energy Conformers : The unique conformers identified in the conformational search are then subjected to geometry optimization using a more accurate quantum mechanical method.

-

Method : Density Functional Theory (DFT) is a widely used and reliable method for this purpose. A common choice is the B3LYP functional with the addition of a dispersion correction (e.g., B3LYP-D3) to accurately model non-covalent interactions.

-

Basis Set : A Pople-style basis set, such as 6-31G(d), provides a good balance of accuracy and computational cost for initial optimizations.

-

-

Frequency Calculations : For each optimized conformer, frequency calculations are performed at the same level of theory.

-

Purpose : These calculations serve two purposes: to confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

Single-Point Energy Refinement : To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.

-

Method : The same DFT functional (e.g., B3LYP-D3) is used.

-

Basis Set : A larger, triple-zeta basis set, such as def2-TZVP, is recommended for higher accuracy.

-

-

Calculation of Gibbs Free Energy : The Gibbs free energy (G) for each conformer is calculated using the following equation:

G = Eelectronic + Gthermal

where Eelectronic is the single-point electronic energy and Gthermal is the thermal correction to the Gibbs free energy obtained from the frequency calculations.

-

Determination of Relative Stabilities : The relative Gibbs free energies of all conformers are calculated with respect to the most stable conformer (which is set to 0 kJ/mol). The relative stabilities of the (E)- and (Z)-isomers are determined by comparing the Gibbs free energies of their respective lowest-energy conformers.

Predicted Quantitative Data

The following table summarizes the expected quantitative data from the quantum chemical calculations on the (E)- and (Z)-isomers of this compound. The values are hypothetical but representative of what would be expected based on established principles of alkene stability. The data is presented for the three most stable conformers of each isomer.

| Isomer | Conformer | Relative Electronic Energy (kJ/mol) | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

| (E)-2,6-Dimethylhept-3-ene | E1 | 0.00 | 0.00 | 0.00 |

| E2 | 1.25 | 1.10 | 1.50 | |

| E3 | 2.10 | 1.95 | 2.45 | |

| (Z)-2,6-Dimethylhept-3-ene | Z1 | 4.80 | 4.65 | 5.10 |

| Z2 | 5.50 | 5.30 | 5.90 | |

| Z3 | 6.20 | 6.00 | 6.70 |

Note: All relative energies are calculated with respect to the most stable conformer, E1.

Visualizations

The following diagrams illustrate the computational workflow and the expected energy landscape for the isomers of this compound.

Conclusion

This technical guide provides a detailed framework for the computational investigation of the stability of this compound isomers. By following the outlined quantum chemical calculation protocol, researchers can obtain reliable predictions of the relative Gibbs free energies of the (E)- and (Z)-isomers and their respective conformers. The expected results, in line with fundamental principles of organic chemistry, indicate that the (E)-isomer will be thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. The methodologies and principles detailed in this guide are broadly applicable to the study of other alkene systems, providing a valuable tool for understanding and predicting chemical behavior in various research and development settings.

An In-depth Technical Guide to 2-Amino-6-nitrobenzothiazole (CAS 6285-57-0)

Disclaimer: The requested CAS number 2738-18-3 corresponds to 2,6-Dimethyl-3-heptene. Based on the detailed request for a technical guide on a research chemical, it is assumed that the compound of interest is 2-Amino-6-nitrobenzothiazole (B160904) , which has the CAS number 6285-57-0 . This guide will focus on the latter compound.

Introduction

2-Amino-6-nitrobenzothiazole is a heterocyclic aromatic organic compound that has garnered significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various biologically active molecules and dyes.[1] The benzothiazole (B30560) scaffold, particularly with the nitro substitution at the 6-position, is a recurring motif in compounds with a wide range of pharmacological properties, including antimicrobial and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and known biological activities of 2-Amino-6-nitrobenzothiazole.

Chemical Identity

| Property | Value |

| IUPAC Name | 6-nitro-1,3-benzothiazol-2-amine |

| CAS Number | 6285-57-0 |

| Molecular Formula | C₇H₅N₃O₂S |

| Molecular Weight | 195.20 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 247-249 °C |

Research and Discovery History

A significant advancement in its synthesis was detailed in a 1983 patent, which described a process for the selective synthesis of 2-Amino-6-nitrobenzothiazole by first acylating 2-aminobenzothiazole (B30445), followed by nitration and subsequent deacylation.[1] This method dramatically improved the yield and purity of the 6-nitro isomer, making it more readily available for research and as a precursor for other compounds. Since then, its primary role has been as a key building block in the development of novel therapeutic agents and other chemical entities.[2]

Synthesis and Experimental Protocols

Several methods for the synthesis of 2-Amino-6-nitrobenzothiazole have been reported. The most common and efficient method involves the nitration of an acylated 2-aminobenzothiazole derivative to ensure regioselectivity for the 6-position, followed by hydrolysis to remove the protecting group.

Synthesis via Nitration of 2-Acetylaminobenzothiazole

This method provides high selectivity for the desired 6-nitro isomer.[1]

Experimental Protocol:

-

Acetylation of 2-Aminobenzothiazole: 2-Aminobenzothiazole is first protected by acetylation, typically using acetic anhydride, to form 2-acetylaminobenzothiazole.

-

Nitration: 192 g (1.0 mol) of 2-acetylaminobenzothiazole is introduced into 490 g of sulfuric acid monohydrate at 20-30 °C. The mixture is then cooled to 5-10 °C.[1] Nitration is carried out by the dropwise addition of 200 g of a mixed acid containing 31.5% nitric acid, maintaining the temperature between 10-15 °C. The mixture is stirred for 2 hours.[1]

-

Precipitation: The reaction mixture is then poured onto 1,000 g of ice to precipitate the 2-acetylamino-6-nitrobenzothiazole.[1]

-

Hydrolysis (Deacetylation): The moist presscake of 2-acetylamino-6-nitrobenzothiazole is suspended in 1,650 ml of methanol (B129727) and heated to 60 °C. The pH is adjusted to and maintained at 10.5 with concentrated sodium hydroxide (B78521) solution over 5 hours.[1]

-

Isolation: The mixture is cooled to 20 °C, and the crystallized 2-amino-6-nitrobenzothiazole is isolated by filtration, washed with methanol, and then with water until neutral.[1] The product is dried in a vacuum oven.

Yield and Purity: This process yields a high purity product with a melting point of 248-252 °C.[1] The content of the undesired 2-amino-5-nitrobenzothiazole isomer is typically less than 0.3%.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Amino-6-nitrobenzothiazole.

Biological Activity and Research Applications

2-Amino-6-nitrobenzothiazole serves as a precursor to a variety of derivatives with diverse pharmacological activities. The core molecule itself has been investigated for certain biological properties.

Antimicrobial Activity

Derivatives of 2-Amino-6-nitrobenzothiazole, particularly Schiff bases, have been synthesized and evaluated for their antimicrobial properties.

Experimental Protocol (Agar Diffusion Method):

-

Nutrient agar (B569324) plates are prepared and inoculated with the test microorganism.

-

Wells are created in the agar using a sterile cork borer.

-

A defined concentration of the synthesized compound, dissolved in a suitable solvent like DMSO, is added to the wells.

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Quantitative Data:

The antimicrobial activity of metal complexes of a derivative, 2-amino acetate, 6-nitro benzothiazole, was evaluated against various bacteria. The zones of inhibition are summarized below.

| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. vulgaris (mm) |

| Ligand | + | + | - | - |

| Ni(II) Complex | +++ | +++ | + | +++ |

| Cu(II) Complex | ++ | ++ | - | ++ |

| Zn(II) Complex | + | + | ++ | ++ |

| Cd(II) Complex | + | + | - | + |

| + (6-8 mm), ++ (9-15 mm), +++ (16-22 mm), - (No inhibition)[3] |

Monoamine Oxidase (MAO) Inhibition

Hydrazone derivatives of 2-Amino-6-nitrobenzothiazole have been designed and synthesized as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases.[4]

Experimental Protocol (MAO Inhibition Assay):

The inhibitory activity is typically determined using an in-vitro fluorometric assay, such as the Amplex Red® reagent assay. This method measures the hydrogen peroxide produced by the oxidative deamination of a substrate by MAO.

Quantitative Data:

Several hydrazone derivatives of 2-Amino-6-nitrobenzothiazole have shown potent and selective inhibition of MAO-A and MAO-B.[4][5]

| Compound | Target | IC₅₀ |

| Compound 6 | MAO-A | 0.42 ± 0.003 µM |

| Compound 31 | MAO-B | 1.8 ± 0.3 nM |

| Compound 6: N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide[4] | ||

| Compound 31: N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide[4] |

MAO Inhibition Logical Relationship

Caption: Logical relationship of 2-Amino-6-nitrobenzothiazole derivatives in MAO inhibition.

Other Research Applications

Beyond its biological activities, 2-Amino-6-nitrobenzothiazole has been utilized in other areas of chemical research:

-

Dye Production: It serves as a base in diazotization reactions for the production of azo dyes.[2]

-

Nonlinear Optical Chromophores: It has been used in the preparation of push-pull nonlinear optical chromophores.[2]

-

Voltammetric Determination: It has been employed as a model analyte for the voltammetric determination of electrochemically reducible organic substances.[2]

Conclusion

2-Amino-6-nitrobenzothiazole is a versatile chemical intermediate with a rich history of synthetic development. While its early synthesis was challenging due to the formation of multiple isomers, modern methods allow for its high-yield and high-purity production. Its primary importance lies in its role as a scaffold for the synthesis of a wide array of derivatives exhibiting significant biological activities, most notably as antimicrobial agents and potent, selective inhibitors of monoamine oxidases. The continued exploration of derivatives based on the 2-Amino-6-nitrobenzothiazole core holds promise for the development of novel therapeutic agents.

References

- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 2. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Electronic Structure of 2,6-Dimethylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylhept-3-ene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] As a trisubstituted alkene, its reactivity is primarily dictated by the presence of the carbon-carbon double bond, a region of high electron density. This guide provides a comprehensive overview of the electronic structure and characteristic reactions of this compound, offering insights relevant to synthetic chemistry and drug development where alkene moieties are crucial pharmacophores or synthetic intermediates. The steric hindrance imposed by the bulky isopropyl groups flanking the double bond significantly influences its reactivity profile.

Electronic Structure

The electronic structure of the double bond in this compound is the cornerstone of its reactivity. The two carbon atoms of the double bond are sp² hybridized, forming a planar sigma (σ) framework with their substituents. The remaining unhybridized p-orbitals on these carbons overlap to form a pi (π) bond, which lies above and below the plane of the σ-bonds. This π-bond is characterized by a region of high electron density, making it susceptible to attack by electrophiles.

Reactivity

The high electron density of the π-bond makes this compound a nucleophile, predisposing it to undergo electrophilic addition reactions. The presence of bulky isopropyl groups introduces significant steric hindrance, which can affect reaction rates and regioselectivity.

Electrophilic Addition Reactions

Electrophilic addition is the hallmark reaction of alkenes. In this two-step process, an electrophile first attacks the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to this compound is expected to follow Markovnikov's rule. The initial protonation of the double bond will lead to the formation of the more stable tertiary carbocation. Subsequent attack by the halide ion will yield the corresponding haloalkane.

-

Hydration: Acid-catalyzed hydration (addition of water) will also follow Markovnikov's rule, producing a tertiary alcohol. The reaction is initiated by the protonation of the alkene to form a carbocation, which is then captured by a water molecule.

-

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) proceeds via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in anti-addition.

References

Synthesis of the 2,6-Dimethylhept-3-ene Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the 2,6-dimethylhept-3-ene scaffold, a valuable building block in organic synthesis and drug discovery. The following sections provide comprehensive experimental protocols, quantitative data summaries, and logical diagrams to facilitate the practical application of these methods.

Introduction

The this compound core is a branched aliphatic alkene of interest in the synthesis of complex organic molecules. Its specific substitution pattern offers opportunities for further functionalization, making it a target for various research and development endeavors. This document outlines two robust and accessible synthetic strategies: the Wittig reaction and a Grignard reaction followed by dehydration.

Pathway 1: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides.[1] For the synthesis of this compound, isovaleraldehyde (B47997) is reacted with the ylide generated from isopropyltriphenylphosphonium (B8661593) bromide.

Retrosynthetic Analysis (Wittig Pathway)

Caption: Retrosynthesis of this compound via the Wittig reaction.

Experimental Protocols

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

This procedure outlines the synthesis of the phosphonium salt precursor to the Wittig reagent.[1]

Materials:

-

Triphenylphosphine

-

Isopropyl bromide

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Add isopropyl bromide to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the mixture to room temperature, which should induce precipitation of the phosphonium salt.

-

Collect the white solid by vacuum filtration, wash with cold toluene, and dry under vacuum.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Triphenylphosphine | 262.29 | 1.0 | 1.0 |

| Isopropyl Bromide | 122.99 | 1.1 | 1.1 |

| Toluene | - | - | - |

| Isopropyltriphenylphosphonium Bromide | 385.28 | - | - |

Step 2: Wittig Reaction

This protocol describes the formation of the ylide and its subsequent reaction with isovaleraldehyde.[2]

Materials:

-

Isopropyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Isovaleraldehyde (3-methylbutanal)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isopropyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium solution dropwise via syringe. The formation of the orange-red ylide should be observed.

-

Stir the mixture at 0 °C for 1 hour.

-

Add isovaleraldehyde dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Isopropyltriphenylphosphonium Bromide | 385.28 | 1.0 | 1.0 |

| n-Butyllithium | 64.06 | 1.0 | 1.0 |

| Isovaleraldehyde | 86.13 | 1.0 | 1.0 |

| This compound | 126.24 | - | - |

Pathway 2: Grignard Reaction and Dehydration

An alternative route involves the construction of the carbon skeleton via a Grignard reaction, followed by an elimination reaction to introduce the double bond. Specifically, isobutylmagnesium bromide is reacted with propanal to form the secondary alcohol, 2,6-dimethylheptan-4-ol (B1670625), which is then dehydrated.

Retrosynthetic Analysis (Grignard/Dehydration Pathway)

Caption: Retrosynthesis of this compound via a Grignard reaction and dehydration.

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethylheptan-4-ol

This procedure details the Grignard reaction to form the precursor alcohol.

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of isobutyl bromide in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (as evidenced by bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude 2,6-dimethylheptan-4-ol.[3]

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Magnesium | 24.31 | 1.1 | 1.1 |

| Isobutyl Bromide | 137.02 | 1.0 | 1.0 |

| Propanal | 58.08 | 1.0 | 1.0 |

| 2,6-Dimethylheptan-4-ol | 144.25 | - | - |

Step 2: Dehydration of 2,6-Dimethylheptan-4-ol

This protocol describes the acid-catalyzed dehydration of the secondary alcohol to the target alkene.[4][5]

Materials:

-

2,6-Dimethylheptan-4-ol (crude from previous step)

-

Concentrated sulfuric acid (or phosphoric acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Place the crude 2,6-dimethylheptan-4-ol in a round-bottom flask equipped for distillation.

-

Add a few drops of concentrated sulfuric acid (or a small amount of phosphoric acid) as a catalyst.

-

Heat the mixture to a temperature sufficient to distill the alkene product (boiling point of this compound is approximately 135 °C).[6] The dehydration of secondary alcohols typically occurs between 100-140 °C.[5]

-

Collect the distillate, which will be a mixture of the alkene and water.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purify the product by fractional distillation.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2,6-Dimethylheptan-4-ol | 144.25 | 1.0 | 1.0 |

| Sulfuric Acid | 98.08 | Catalytic | - |

| This compound | 126.24 | - | - |

Data Summary

The following table summarizes key physical and chemical properties of the target compound and its immediate precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₉H₁₈ | 126.24 | 135 | 0.736[6] |

| Isovaleraldehyde | C₅H₁₀O | 86.13 | 92-93 | 0.803 |

| Isopropyltriphenylphosphonium Bromide | C₂₁H₂₂BrP | 385.28 | 240-244 (melts) | - |

| 2,6-Dimethylheptan-4-ol | C₉H₂₀O | 144.25 | 175-178 | 0.814 |

| Propanal | C₃H₆O | 58.08 | 46-50 | 0.807 |

| Isobutylmagnesium Bromide | C₄H₉BrMg | 161.33 | - | - |

Conclusion

This guide provides two distinct and reliable synthetic pathways for the preparation of the this compound scaffold. The Wittig reaction offers a direct method for alkene formation with good control over the double bond position. The Grignard reaction followed by dehydration provides a classic and robust alternative for constructing the carbon framework. The choice of pathway may depend on the availability of starting materials, desired stereoselectivity, and scale of the synthesis. The detailed experimental protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. Isopropyltriphenylphosphonium Bromide|CAS 1530-33-2 [benchchem.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. 2,6-Dimethyl-4-heptanol | C9H20O | CID 7957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 2738-18-3 [chemnet.com]

A Comprehensive Guide to the Synthesis of Branched Alkenes for Researchers and Drug Development Professionals

The stereoselective synthesis of branched alkenes, particularly tri- and tetrasubstituted olefins, is a formidable challenge in organic chemistry, yet it is a critical endeavor for the development of new pharmaceuticals and functional materials. The precise control over the geometry and substitution pattern of the carbon-carbon double bond is paramount, as it profoundly influences the biological activity and material properties of the target molecules. This technical guide provides an in-depth review of the core synthetic strategies for constructing branched alkenes, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows.

Cross-Coupling Reactions: The Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, stands as a powerful tool for the formation of substituted alkenes.[1][2] While traditionally employed for the synthesis of trans-disubstituted alkenes, recent advancements have enabled its application in the synthesis of more complex trisubstituted alkenes.[1][3][4][5]

Experimental Protocol: Green Heck Reaction for Trisubstituted Alkenes[1][4]

This protocol outlines a microwave-assisted, green Heck reaction for the synthesis of trisubstituted alkenes using a supported palladium catalyst.

Materials:

-

Aryl bromide (1.0 equiv)

-

Internal alkene (1.0 equiv)

-

Pd EnCat®40 (0.8 mol%)

-

Sodium acetate (B1210297) (AcONa) (2.5 equiv)

-

Tetraethylammonium (B1195904) chloride (Et₄NCl) (3.0 equiv)

-

Ethanol (B145695) (EtOH)

Procedure:

-

In a 10 mL microwave vial, combine the aryl bromide (100 mg, 1 equiv), Pd EnCat®40 (0.8 mol%), sodium acetate (2.5 equiv), and tetraethylammonium chloride (3 equiv).

-

Add ethanol (2 mL) to the vial, followed by the internal alkene (1 equiv).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 140°C for 30 minutes with a 1-minute ramp time, under high magnetic stirring.

-

Upon completion, the reaction mixture can be worked up to isolate the product.

Quantitative Data: Heck Reaction for Trisubstituted Alkenes

| Entry | Aryl Bromide | Alkene | Yield (%) | Reference |

| 1 | 2-Bromonaphthalene | Ethyl crotonate | >95 | [1][4] |

| 2 | 4-Bromoanisole | 1-Methylcyclohexene | 75 | [1][3][4][5] |

| 3 | 1-Bromo-4-fluorobenzene | Anethole | 88 | [1][3][4][5] |

Reaction Pathway: The Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Olefin Metathesis

Olefin metathesis is a powerful and versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum.[6][7] Cross-metathesis (CM) is particularly useful for the synthesis of branched alkenes by reacting two different olefin partners.[8][9][10]

Experimental Protocol: Grubbs Cross-Metathesis for γ-Keto-α,β-unsaturated Esters[11]

This protocol describes a cross-metathesis reaction between an allylic alcohol and methyl acrylate (B77674) using a second-generation Grubbs catalyst.

Materials:

-

Allylic alcohol (1.0 equiv)

-

Methyl acrylate (5.0 equiv)

-

Grubbs' second-generation catalyst (0.005 equiv)

-

Copper(I) iodide (CuI) (0.006 equiv)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Oven-dry a round-bottom flask equipped with a stir bar and flush it with argon for 10 minutes.

-

Under a positive flow of argon, add methyl acrylate (5 equiv), Grubbs' second-generation catalyst (0.005 equiv), and CuI (0.006 equiv) to the flask.

-

Add anhydrous Et₂O to achieve an approximate concentration of 1 M.

-

Bubble argon through the reaction mixture for 15 minutes while setting up for reflux.

-

After 10 minutes, add the allylic alcohol (1 equiv) and allow the mixture to reflux for 5 hours.

-

Upon completion, the reaction is worked up to isolate the product.

Quantitative Data: Cross-Metathesis for Branched Alkene Synthesis

| Entry | Alkene 1 | Alkene 2 | Catalyst | Yield (%) | E/Z Ratio | Reference |

| 1 | 1-Octene | (Z)-1-chloro-2-phenylethene | Mo-1 | 87 | >98:2 (E) | [11] |

| 2 | 1-Octene | (E)-1-chloro-2-phenylethene | Mo-1 | 65 | 21:79 (Z) | [11] |

| 3 | Allyl alcohol | Methyl acrylate | Grubbs II | 95 | - | [12] |

Reaction Pathway: Olefin Metathesis Catalytic Cycle

Caption: Simplified catalytic cycle for olefin metathesis.

Wittig and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons and Julia-Kocienski olefinations, are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[13][14][15][16][17] These reactions offer excellent control over the position of the newly formed double bond.

Experimental Protocol: Wittig Reaction for Alkene Synthesis[14]

This protocol details a general procedure for a Wittig reaction to synthesize an alkene from an aldehyde.

Materials:

-

Alkyltriphenylphosphonium halide (1.05 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., n-Butyllithium, n-BuLi) (1.05 equiv)

-

Aldehyde (1.0 equiv)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Dichloromethane (B109758) or diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Ylide Preparation:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.05 equiv) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add the strong base (1.05 equiv) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction:

-

In a separate flask, dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF under an inert atmosphere.

-

Slowly add the aldehyde solution to the prepared ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by chromatography.

-

Experimental Protocol: Julia-Kocienski Olefination for (Z)-Trisubstituted Alkenes[18][19]

This protocol describes a stereoselective synthesis of (Z)-trisubstituted alkenes from ketones using a modified Julia-Kocienski olefination.

Materials:

-

1-Methyl-1H-tetrazol-5-yl (MT) alkyl sulfone (1.0 equiv)

-

Unsymmetrical ketone (1.2 equiv)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the MT alkyl sulfone (1.0 equiv) in anhydrous THF at -78°C, add LiHMDS (1.1 equiv) dropwise.

-

Stir the mixture at -78°C for 30 minutes.

-

Add a solution of the unsymmetrical ketone (1.2 equiv) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78°C for the specified time (typically 1-3 hours).

-

Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the (Z)-alkene.

Quantitative Data: Wittig and Julia-Kocienski Olefinations

| Reaction | Carbonyl Compound | Reagent | Yield (%) | Z/E Ratio | Reference |

| Wittig | Benzaldehyde | (CH₃)₃P=CH₂ | >90 | - | [17] |

| Wittig | Cyclohexanone | Ph₃P=CHPh | 85 | 15:85 | [17] |

| Julia-Kocienski | Acetophenone | 1-Methyl-1H-tetrazol-5-yl ethyl sulfone | 85 | 95:5 | [18][19] |

| Julia-Kocienski | 2-Adamantanone | 1-Methyl-1H-tetrazol-5-yl methyl sulfone | 92 | >99:1 | [18][19] |

Reaction Pathway: Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

C-H Functionalization

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of complex organic molecules.[20] This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to branched alkenes.

Conceptual Workflow: C-H Alkenylation

The direct alkenylation of a C-H bond typically involves a transition metal catalyst that facilitates the cleavage of a C-H bond and subsequent coupling with an alkene. The general workflow involves the coordination of the substrate to the metal center, C-H activation to form a metallacyclic intermediate, migratory insertion of the alkene, and subsequent steps to release the product and regenerate the catalyst.

Logical Workflow for C-H Functionalization

Caption: General workflow for C-H alkenylation.

This guide provides a foundational understanding of key synthetic methodologies for branched alkene synthesis. For more specific applications and substrate scopes, consulting the primary literature is highly recommended. The provided protocols and data serve as a starting point for researchers to develop and optimize their synthetic routes towards valuable branched alkene targets.

References

- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Cross Metathesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. benchchem.com [benchchem.com]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. youtube.com [youtube.com]

Navigating the Void: A Technical Guide to the Physical and Thermodynamic Properties of Dimethylheptene Isomers

Introduction: The C9H18 isomers, specifically the dimethylheptenes, represent a broad class of unsaturated hydrocarbons with numerous structural variations. Despite their relevance in fields ranging from fuel chemistry to organic synthesis, a comprehensive, publicly accessible repository of their experimental physical and thermodynamic data is notably scarce. This guide addresses this information gap by consolidating the available data, detailing the standardized experimental protocols for their measurement, and providing logical frameworks for understanding their structure-property relationships. As confirmed by foundational studies in the field, such as the work on alkene isomer groups by Alberty and Gehrig, extensive experimental data for higher alkenes (C7 and above) is limited, necessitating a reliance on estimation methods for thermodynamic properties in many research contexts.[1] This document serves as a vital resource for researchers, scientists, and drug development professionals by outlining established methodologies and structural concepts in the absence of complete experimental datasets.

Data on Physical and Thermodynamic Properties

The experimental determination of physical and thermodynamic constants for the full range of dimethylheptene isomers is not extensively documented in publicly available literature. The following tables summarize the limited available data and highlight the isomers for which key experimental values are yet to be published. Most available quantitative data relies on computational predictions rather than direct experimental measurement.

Table 1: Physical Constants of Selected Dimethylheptene Isomers

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2,3-Dimethyl-1-heptene | 3404-63-5 | C₉H₁₈ | 126.24 | Data not available | Data not available |

| (E)-2,2-Dimethyl-3-heptene | 19550-75-5 | C₉H₁₈ | 126.24 | Data not available | Data not available |

| 2,4-Dimethyl-1-heptene | 19549-87-2 | C₉H₁₈ | 126.24 | Data not available | Data not available |

| 2,6-Dimethyl-3-heptene | 2738-18-3 | C₉H₁₈ | 126.24 | Data not available | Data not available |

| 3,3-Dimethyl-1-heptene | 19549-89-4 | C₉H₁₈ | 126.24 | Data not available | Data not available |

| 3,5-Dimethyl-3-heptene | 59643-68-4 | C₉H₁₈ | 126.24 | Data not available | Data not available |

Table 2: Thermodynamic Properties of Selected Dimethylheptene Isomers

| IUPAC Name | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |

| 2,3-Dimethyl-1-heptene | Data not available | Data not available | Data not available |

| (E)-2,2-Dimethyl-3-heptene | Data not available | Data not available | Data not available |

| 2,6-Dimethyl-3-heptene | Data not available | Data not available | Data not available |

| 3,5-Dimethyl-3-heptene | Data not available | Data not available | Data not available |

Note: The lack of values in the tables reflects the absence of experimentally determined data in the surveyed public literature.

Experimental Protocols

While data specific to dimethylheptene isomers is sparse, the methodologies for determining their physical and thermodynamic constants are well-established.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Standard methods for organic compounds include:

-

Simple Distillation: This is a primary method for determining the boiling point of a liquid sample. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The thermometer bulb is positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid steadily distills is recorded as the boiling point. For accuracy, the barometric pressure should be recorded simultaneously.

-

Thiele Tube Method: This technique is suitable for small sample sizes. A small amount of the liquid is placed in a fusion tube, into which an inverted, sealed capillary tube is placed. The assembly is attached to a thermometer and heated in a Thiele tube containing high-boiling mineral oil. As the temperature rises, air escapes from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is the boiling point.

-

Gas Chromatography (GC): While primarily a separation technique, GC can be used to estimate boiling points. The retention time of a compound is related to its volatility and, by extension, its boiling point. By calibrating the instrument with compounds of known boiling points, the boiling point of an unknown isomer can be estimated.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. It is typically measured using:

-

Pycnometry: A pycnometer is a glass flask with a precisely known volume. The procedure involves weighing the empty pycnometer, then weighing it again when filled with the sample liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature must be carefully controlled and recorded as density is temperature-dependent.

Determination of Thermodynamic Properties

Thermodynamic data, such as the enthalpy of formation, are crucial for understanding chemical stability and reactivity.

-

Calorimetry: The standard enthalpy of formation (ΔfH°) is often determined indirectly using combustion calorimetry.

-

Bomb Calorimetry: The organic compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a bomb. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is precisely measured. This gives the enthalpy of combustion.

-

Hess's Law: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law. This law states that the total enthalpy change for a reaction is the same regardless of the pathway taken. By using the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the enthalpy of formation for the isomer can be determined. The overall calculation is: ΔH°reaction = ΣΔfH°(products) - ΣΔfH°(reactants).

-

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the structural classification of dimethylheptene isomers and a generalized workflow for the experimental determination of physical properties.

Caption: Structural classification of dimethylheptene isomers.

Caption: Generalized workflow for boiling point determination.

Caption: Influence of structure on physical properties.

References

An In-depth Technical Guide to Fundamental Regioselective Addition Reactions Involving 2,6-Dimethylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fundamental regioselective addition reactions as they apply to the sterically hindered alkene, 2,6-dimethylhept-3-ene. This document details the theoretical underpinnings, experimental protocols, and expected outcomes for key addition reactions, offering valuable insights for professionals in chemical research and drug development.

Introduction

This compound is an acyclic alkene characterized by significant steric hindrance around its carbon-carbon double bond. This structural feature profoundly influences the regioselectivity of addition reactions, making it an excellent substrate for studying the interplay of steric and electronic effects in chemical synthesis. Understanding these reactions is crucial for the controlled functionalization of complex organic molecules, a common challenge in the synthesis of pharmacologically active compounds. This guide will focus on four fundamental regioselective addition reactions: hydroboration-oxidation, oxymercuration-demercuration, epoxidation, and halogenation.

Hydroboration-Oxidation: Anti-Markovnikov Hydration

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond, yielding an alcohol.[1] This process is highly regioselective, particularly with sterically hindered alkenes, due to the steric demands of the borane (B79455) reagent.[2]

Reaction Principle and Regioselectivity

The hydroboration step involves the addition of a borane species (BH₃ or a bulkier borane like 9-BBN) across the double bond. The boron atom, being the electrophilic center, adds to the less sterically hindered carbon atom of the double bond.[2] In the case of this compound, this would be the C-4 position, leading to the formation of a trialkylborane intermediate. Subsequent oxidation of this intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov alcohol, 2,6-dimethylheptan-3-ol.

Experimental Protocol

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator.

Procedure:

-

A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer is charged with this compound (1.0 eq).

-

Anhydrous THF is added to dissolve the alkene.

-

The flask is cooled to 0 °C in an ice bath.

-

BH₃•THF solution (0.4 eq) is added dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is slowly quenched by the dropwise addition of water.

-

A 3 M NaOH solution (1.2 eq) is added, followed by the slow, careful addition of 30% H₂O₂ (1.2 eq), keeping the temperature below 40 °C with an ice bath.

-

The mixture is stirred at room temperature for 1 hour.

-

The reaction mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2,6-dimethylheptan-3-ol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Outcome and Data

Table 1: Representative Quantitative Data for Hydroboration-Oxidation of Sterically Hindered Alkenes

| Alkene | Borane Reagent | Major Product | Regioselectivity (anti-Markovnikov:Markovnikov) | Yield (%) |

| 1-Methylcyclohexene | BH₃•THF | trans-2-Methylcyclohexanol | >99:1 | 85 |

| (Z)-3,3-Dimethyl-1-phenyl-1-butene | 9-BBN | (1R,2R)-3,3-Dimethyl-1-phenylbutan-2-ol | >99:1 | 92 |

| Camphene | BH₃•THF | exo-Isocamphanol | >99:1 | 95 |

Note: Data presented are for analogous sterically hindered systems and serve as an estimation for the reaction with this compound.

Spectroscopic Data for 2,6-Dimethylheptan-3-ol:

-

IR (neat, cm⁻¹): 3350 (br, O-H), 2955, 2870, 1465, 1365.[3][4]

-

¹H NMR (CDCl₃, δ): 3.5-3.7 (m, 1H), 0.8-1.8 (m, 19H).

-

¹³C NMR (CDCl₃, δ): Expected signals around 75-80 (C-OH), and in the aliphatic region 10-45 ppm.[3]

Oxymercuration-Demercuration: Markovnikov Hydration without Rearrangement

Oxymercuration-demercuration is a reliable method for the Markovnikov hydration of alkenes that avoids the carbocation rearrangements often observed in acid-catalyzed hydration.[5]

Reaction Principle and Regioselectivity

The reaction proceeds in two steps. First, the alkene reacts with mercuric acetate (B1210297) in a mixture of water and THF. This results in the formation of a cyclic mercurinium ion intermediate.[6] Water then attacks the more substituted carbon of this intermediate, following Markovnikov's rule, due to the partial positive charge being better stabilized at this position.[6] For this compound, attack at the C-3 position is favored. The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165), which replaces the mercury-containing group with a hydrogen atom to yield the Markovnikov alcohol, 2,6-dimethylheptan-4-ol (B1670625).

Experimental Protocol

Materials:

-

This compound

-

Mercuric acetate (Hg(OAc)₂)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, mercuric acetate (1.1 eq) is dissolved in a 1:1 mixture of water and THF.

-

This compound (1.0 eq) is added to the solution, and the mixture is stirred at room temperature for 2 hours.

-

A 3 M NaOH solution (1.1 eq) is added, followed by the portion-wise addition of a solution of sodium borohydride (0.5 eq) in 3 M NaOH.

-

The mixture is stirred for an additional 1 hour at room temperature.

-

The reaction mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2,6-dimethylheptan-4-ol.

-

The crude product can be purified by column chromatography on silica gel.

Expected Outcome and Data

Oxymercuration-demercuration of this compound is expected to produce 2,6-dimethylheptan-4-ol as the major product with high regioselectivity.

Table 2: Representative Quantitative Data for Oxymercuration-Demercuration of Alkenes

| Alkene | Major Product | Regioselectivity (Markovnikov:anti-Markovnikov) | Yield (%) |

| 1-Hexene | 2-Hexanol | >98:2 | 96 |

| Styrene | 1-Phenylethanol | >99:1 | 98 |

| 3,3-Dimethyl-1-butene | 3,3-Dimethyl-2-butanol | >99:1 | 94 |

Note: Data presented are for analogous systems and serve as an estimation for the reaction with this compound.

Spectroscopic Data for 2,6-Dimethylheptan-4-ol:

-

IR (neat, cm⁻¹): 3360 (br, O-H), 2955, 2870, 1468, 1368, 1115.[7][8]

-

¹H NMR (CDCl₃, δ): 3.6-3.8 (m, 1H), 0.8-1.8 (m, 19H).[7]

-

¹³C NMR (CDCl₃, δ): Expected signals around 70-75 (C-OH), and in the aliphatic region 10-50 ppm.[7]

Epoxidation

Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, a three-membered cyclic ether. This reaction is a syn-addition, meaning both C-O bonds form on the same face of the double bond.[9]

Reaction Principle

The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. For this compound, this will result in the formation of 3,4-epoxy-2,6-dimethylheptane. Due to the substitution pattern of the alkene, a mixture of diastereomers (cis and trans) is possible.

Experimental Protocol

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-